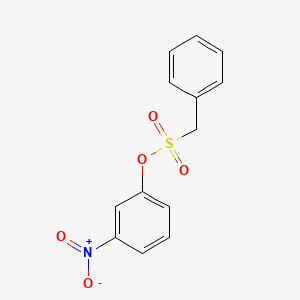

3-Nitrophenyl phenylmethanesulfonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56620-17-8 |

|---|---|

Molecular Formula |

C13H11NO5S |

Molecular Weight |

293.30 g/mol |

IUPAC Name |

(3-nitrophenyl) phenylmethanesulfonate |

InChI |

InChI=1S/C13H11NO5S/c15-14(16)12-7-4-8-13(9-12)19-20(17,18)10-11-5-2-1-3-6-11/h1-9H,10H2 |

InChI Key |

ZWYZPOQNLYRXCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Nitrophenyl Phenylmethanesulfonates

Established Reaction Pathways for Sulfonate Ester Formation

Traditional methods for the synthesis of sulfonate esters, such as 3-nitrophenyl phenylmethanesulfonate (B8461500), have been well-documented and are reliable for laboratory-scale preparations. These pathways typically involve the reaction of a nucleophile with a sulfonylating agent.

Direct Synthesis from Nitrophenols and Methanesulfonyl Chlorides

A primary and straightforward method for the synthesis of nitrophenyl phenylmethanesulfonates is the direct reaction of a nitrophenol with a methanesulfonyl chloride in the presence of a base. This reaction is a classic example of nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride.

The general reaction involves the deprotonation of the nitrophenol by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic sulfur atom of the phenylmethanesulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonate ester.

A variety of bases can be employed for this transformation, with common choices including organic amines like triethylamine (B128534) and pyridine, or inorganic bases such as potassium carbonate. The selection of the base and solvent can influence the reaction rate and yield. Dichloromethane is a frequently used solvent for this type of reaction.

The reaction conditions for the synthesis of nitrophenyl phenylmethanesulfonates are generally mild. For instance, the reaction of a phenol (B47542) with a sulfonyl chloride is often carried out at room temperature or with gentle heating. researchtrends.net The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). researchgate.net

Below is a table summarizing the typical reactants and conditions for the direct synthesis of nitrophenyl phenylmethanesulfonates:

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| Nitrophenol (e.g., 3-Nitrophenol) | Phenylmethanesulfonyl Chloride | Triethylamine or Pyridine | Dichloromethane | Room Temperature, 12h |

| Nitrophenol (e.g., 3-Nitrophenol) | Phenylmethanesulfonyl Chloride | Potassium Carbonate | Dichloromethane | Ice bath to Room Temperature |

It has been observed that phenol derivatives with electron-withdrawing groups, such as the nitro group, can influence the reaction yield. For example, in the synthesis of related sulfonate esters, 2-nitrophenol (B165410) and 4-nitrophenol (B140041) have been shown to react with tosyl chloride to give modest to good yields of the corresponding sulfonate products. researchgate.net Specifically, the reaction of 2-nitrophenol gave a 73% yield, while 4-nitrophenol resulted in an 82% yield. researchgate.net This suggests that the electronic properties of the nitrophenol can play a significant role in the outcome of the synthesis.

Utilization of Nucleophilic Substitution for Sulfonate Ester Generation

While the direct reaction of nitrophenols and sulfonyl chlorides is the most common method, the principles of nucleophilic substitution can be applied in other ways to generate sulfonate esters. In a broader context, nucleophilic substitution reactions are fundamental to the chemistry of sulfonate esters. organic-chemistry.org

For instance, one could envision a scenario where a suitable leaving group on the phenyl ring of a phenylmethane derivative is displaced by a nitrophenoxide. However, this approach is less common for the synthesis of aryl sulfonates due to the generally lower reactivity of aryl halides in nucleophilic aromatic substitution compared to the highly efficient reaction between phenols and sulfonyl chlorides.

A more relevant application of nucleophilic substitution involves the reactions of the resulting sulfonate esters. Once formed, the sulfonate group is an excellent leaving group, making the nitrophenyl phenylmethanesulfonate a useful intermediate for further synthetic transformations. researchtrends.net

The vicarious nucleophilic substitution (VNS) is a specific type of nucleophilic substitution of hydrogen in nitroaromatics. organic-chemistry.org While not a direct method for synthesizing the sulfonate ester itself, it highlights the reactivity of nitroaromatic compounds and the principles of nucleophilic attack on such systems. organic-chemistry.org

Contemporary and Environmentally Conscious Synthetic Protocols

In recent years, there has been a growing emphasis on the development of synthetic methodologies that are more environmentally friendly and efficient. This has led to innovations in the synthesis of sulfonate esters, including chromatography-free purification methods and strategies for large-scale preparations.

Development of Chromatography-Free Sulfonylation Approaches

A significant drawback of many organic syntheses is the need for purification by column chromatography, which can be time-consuming and generate substantial solvent waste. To address this, researchers have developed chromatography-free protocols for the synthesis of aryl sulfonates. researchtrends.netresearchgate.net

One such approach relies on the crystalline nature of many aryl sulfonates, which allows for their purification by recrystallization instead of chromatography. researchtrends.net This method is not only more environmentally friendly but also more amenable to scaling up. A facile synthesis of various arylsulfonates from phenol derivatives and sulfonyl chlorides has been reported where good to excellent yields were obtained without the use of column chromatography. researchtrends.net The purification was achieved through recrystallization. researchtrends.net

The general procedure for a chromatography-free synthesis of an aryl sulfonate might involve:

Reacting the phenol and sulfonyl chloride in a suitable solvent with a base.

After the reaction is complete, performing an aqueous workup to remove the base and any water-soluble byproducts.

Extracting the product into an organic solvent.

Washing the organic layer with acid and base solutions to remove any remaining starting materials.

Drying the organic layer and concentrating it to obtain the crude product.

Recrystallizing the crude product from a suitable solvent or solvent mixture to obtain the pure aryl sulfonate.

This approach has been successfully applied to the synthesis of various aryl tosylates and mesylates, demonstrating its potential for broader application in the synthesis of nitrophenyl phenylmethanesulfonates. researchgate.net

Strategies for Multigram Scale Preparation of Nitrophenyl Phenylmethanesulfonate Isomers

The ability to synthesize a compound on a multigram scale is crucial for its practical application in areas such as materials science and medicinal chemistry. While specific multigram-scale syntheses of 3-nitrophenyl phenylmethanesulfonate are not extensively detailed in the provided search results, general principles and reported large-scale preparations of related compounds offer valuable insights.

The synthesis of 4-nitrophenyl (PNP) esters has been successfully performed on a gram scale. nih.gov These esters, like sulfonate esters, are activated for further reactions. The procedures for these large-scale syntheses often involve straightforward reaction setups and purification by recrystallization, which is a key advantage for scalability. nih.gov

For a multigram synthesis of nitrophenyl phenylmethanesulfonate isomers, the following considerations would be important:

Reaction Concentration: Running the reaction at a higher concentration to minimize solvent usage.

Temperature Control: Ensuring efficient heat transfer to maintain optimal reaction temperature, especially for exothermic reactions.

Reagent Addition: Controlled addition of reagents to manage the reaction rate and prevent side reactions.

Workup and Purification: Utilizing extraction and recrystallization as the primary purification methods to avoid chromatography.

The development of robust and scalable synthetic routes is an active area of research, and the principles applied to other organic compounds can be readily adapted for the multigram preparation of nitrophenyl phenylmethanesulfonate isomers. acs.orgresearchgate.net

Mechanistic Investigations of Reactions Involving Nitrophenyl Phenylmethanesulfonates

Detailed Analysis of Hydrolysis Reaction Mechanisms

The hydrolysis of nitrophenyl phenylmethanesulfonates in aqueous basic media has been a subject of detailed mechanistic study. The presence of the nitro group on the phenyl ring significantly influences the reaction kinetics and the nature of the intermediates formed.

Kinetics and Pathways of Aqueous Basic Hydrolysis

The aqueous basic hydrolysis of aryl phenylmethanesulfonates is consistent with an E1cB (Elimination Unimolecular conjugate Base) mechanism that proceeds through a sulfene (B1252967) intermediate. researchgate.net This pathway is supported by several lines of kinetic evidence. For instance, the hydroxide (B78521) rate constant for the 4-nitrophenyl ester is approximately 1000-fold larger than for the corresponding non-nitrated benzene- and methanesulfonates. researchgate.net

Studies comparing various nitro-substituted isomers of phenyl phenylmethanesulfonate (B8461500) show that the position of the nitro group affects the hydrolysis rate. acs.org Esters that eliminate the p-nitrophenoxide ion as the leaving group hydrolyze more rapidly than those that release the less acidic phenoxide ion. acs.org The rate of hydrolysis can be monitored spectrophotometrically by observing the release of the nitrophenolate ion. acs.orgsemanticscholar.org

The reaction kinetics are also highly sensitive to the solvent composition. For the analogous alkaline hydrolysis of p-nitrophenyl acetate, the second-order rate constant (kN) increases dramatically as the solvent changes from pure water to mixtures with dimethyl sulfoxide (B87167) (DMSO). scholaris.ca This enhancement is attributed to the destabilization of the hydroxide ion (the ground state) and stabilization of the transition state in DMSO-rich media. scholaris.ca

Elucidation of Carbanion Intermediate Formation in Hydrolytic Processes

A key feature of the E1cB mechanism for the hydrolysis of these sulfonate esters is the initial abstraction of a proton from the methylene (B1212753) bridge, which is rendered acidic by the adjacent sulfonyl group. This step forms a carbanion intermediate. researchgate.net The presence of a nitro group on the phenylmethane moiety (e.g., in phenyl p-nitrophenylmethanesulfonate) would further stabilize this carbanion through resonance.

Evidence for a multi-step process involving an intermediate comes from visual and kinetic observations. During the hydrolysis of certain nitro-substituted esters in aqueous potassium hydroxide, the formation of a transient colored species is observed, indicating a two-step process where an intermediate is formed and then converts to the final products. acs.org This observation rules out concerted E2 or SN2 type mechanisms. The first step is the base-catalyzed formation of the conjugate base (carbanion), which then expels the leaving group in the subsequent, often rate-determining, step to form a highly reactive sulfene intermediate (H2C=SO2). This sulfene is then rapidly trapped by water to form phenylmethanesulfonic acid.

Impact of Molecular Hosts and Cage Binding on Hydrolysis Reaction Rates

The rate of hydrolysis of nitrophenyl phenylmethanesulfonates can be significantly altered by the presence of molecular hosts. Water-soluble coordination cages have been shown to bind sulfonate esters, including isomers of nitrophenyl methanesulfonate (B1217627), and catalyze their hydrolysis.

For guests like 4-nitrophenyl-methanesulfonate, binding within a coordination cage can accelerate hydrolysis rates. nih.gov The reaction, monitored by the appearance of the 4-nitrophenolate (B89219) anion, shows second-order rate constants for the catalyzed reaction in the range of 10-3 to 10-2 M-1s-1 at pH 9. Interestingly, the catalytic effect is believed to occur at the external surface of the cage rather than within its cavity. This is suggested by the dependence on external pH and the increased reaction rates when chloride ions, which can displace cavity-bound guests, are present.

Exploration of Nucleophilic Substitution and Exchange Mechanisms

Beyond hydrolysis, 3-nitrophenyl phenylmethanesulfonate and its isomers are effective substrates for studying nucleophilic substitution, largely due to the excellent leaving group ability of the nitrophenolate moiety.

The Nitrophenolate Moiety as a Highly Effective Leaving Group

The nitrophenolate ion is an exceptionally effective leaving group, a property derived from the electron-withdrawing nature of the nitro group. acs.orgucalgary.ca The nitro group stabilizes the negative charge of the resulting phenoxide anion through resonance and inductive effects, making it a weak base and thus a good leaving group. mdpi.comacs.org This is particularly pronounced when the nitro group is in the para position, but the meta-nitro group also provides significant stabilization through its inductive effect. mdpi.com

The pKa of the conjugate acid of the leaving group is a key determinant of its effectiveness; the lower the pKa (i.e., the more acidic the phenol), the better the leaving group. acs.org The high efficiency of p-nitrophenoxide expulsion is the cornerstone of the Sulfur-Phenolate Exchange (SuPhenEx) reaction and facilitates rapid nucleophilic attack on the sulfonyl sulfur. organic-chemistry.org In many reactions, the expulsion of the p-nitrophenoxide is rapid following the formation of a tetrahedral intermediate. acs.org

Sulfur-Phenolate Exchange (SuPhenEx) Reaction Dynamics

A novel and powerful fluorine-free S(VI) exchange chemistry, termed Sulfur-Phenolate Exchange (SuPhenEx), has been developed utilizing 4-nitrophenyl phenylmethanesulfonate as a key starting material. acs.orgorganic-chemistry.org This reaction leverages the excellent leaving group ability of the 4-nitrophenolate moiety to allow for its exchange with a wide variety of nucleophiles. ucalgary.caorganic-chemistry.org

The SuPhenEx reaction is characterized by its simplicity, speed, and high efficiency. It proceeds under ambient conditions, often reaching quantitative yields within minutes, and typically requires only simple filtration through silica (B1680970) for workup. acs.orgorganic-chemistry.org The reaction is catalyst-free and demonstrates broad functional group tolerance, making it a versatile tool for synthesizing diverse sulfonates and sulfonamides. organic-chemistry.org

The general procedure involves generating a nucleophile (e.g., a phenolate (B1203915) or an alcoholate) with a base like sodium hydride, followed by the addition of 4-nitrophenyl phenylmethanesulfonate. organic-chemistry.org The progress of the reaction can often be monitored visually by the disappearance of the starting material and the appearance of the yellow/orange color of the displaced nitrophenolate. ucalgary.ca

Reaction Yields for SuPhenEx with Various Nucleophiles This table presents data for the reaction of 4-nitrophenyl phenylmethanesulfonate with a selection of phenol (B47542) and alcohol nucleophiles, demonstrating the efficiency and speed of the SuPhenEx reaction.

| Nucleophile (Phenol/Alcohol) | Reaction Time (min) | Yield (%) |

| Phenol | < 5 | > 99 |

| 4-Methoxyphenol | < 5 | > 99 |

| 4-Chlorophenol | < 5 | > 99 |

| 4-(Trifluoromethyl)phenol | < 5 | > 99 |

| 1-Naphthol | < 5 | > 99 |

| Methanol | < 5 | 95 |

| Benzyl alcohol | < 5 | > 99 |

| Geraniol | < 5 | > 99 |

| Data sourced from Organic Letters, 2022, 24, 8621-8626. acs.org |

Characterization of Catalyst-Free Exchange Reaction Conditions

Recent advancements in sulfur(VI) exchange chemistry have led to the development of a fluorine-free methodology known as Sulfur-Phenolate Exchange (SuPhenEx). This reaction utilizes nitrophenyl phenylmethanesulfonates, such as the well-studied 4-nitrophenyl phenylmethanesulfonate, as highly efficient substrates. A key feature of this transformation is that it proceeds under catalyst-free conditions, relying on the strong electron-withdrawing properties of the nitro group to make the nitrophenolate an excellent leaving group. acs.orgorganic-chemistry.org

The reaction is typically carried out under ambient temperature and pressure. organic-chemistry.org The standard conditions involve the deprotonation of a nucleophile (such as a phenol or alcohol) with a simple base, like sodium hydride (NaH), in an aprotic solvent like acetonitrile (B52724) (CD₃CN or CH₃CN). organic-chemistry.orgnih.gov Following the generation of the nucleophilic anion, the nitrophenyl phenylmethanesulfonate is added. The reaction's progress can often be visually monitored by the appearance of the intense yellow-orange color of the displaced sodium nitrophenolate. acs.org Workup is remarkably simple, often requiring only filtration through a silica plug to remove the salt byproduct, yielding the product in high purity. organic-chemistry.orgnih.gov While NaH is common, other bases such as the organic bases 1,1,3,3-Tetramethylguanidine (BTMG) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been used for base-sensitive substrates, although this may necessitate more extensive purification. acs.org

Identification of Dynamic Covalent Behavior in Phenol Sulfonate Systems

The sulfur-phenolate exchange reaction has been identified as a form of dynamic covalent chemistry (DCC). nih.govnih.gov This is because the S-O bond in the resulting sulfonate ester products can still undergo exchange with other nucleophiles under equilibrium conditions. The reversibility of the reaction was demonstrated in an experiment where a synthesized sulfonate product, 4-chlorophenyl phenylmethanesulfonate, was exposed to a different nucleophile, sodium 4-bromophenolate. nih.gov Concurrently, the complementary experiment was performed where 4-bromophenyl phenylmethanesulfonate was treated with sodium 4-chlorophenolate. nih.gov

Over a period of several days at room temperature, both reaction mixtures were observed to reach a 1:1 equilibrium ratio of the two sulfonate ester products. nih.gov This confirmed that the S-O bond is capable of reversible cleavage and formation under these conditions. The direction and rate of the exchange are influenced by the electronic properties of the participating phenolates; a phenolate with stronger electron-withdrawing groups is a better leaving group and will drive the equilibrium. nih.gov This dynamic nature offers potential applications in the development of self-healing materials and adaptable systems. However, when the exchange is extended to sulfonamides, the resulting S-N bond is significantly more stable. When sulfonamide products were exposed to a strong oxygen-based nucleophile (sodium 4-methoxyphenolate), no conversion or degradation was observed after six days, indicating the high stability of the sulfonamide bond under these conditions. researchgate.net

Comparative Analysis of Nucleophilic Substitution at Sulfonyl Sulfur: S_N2 vs. Addition-Elimination Paradigms

Nucleophilic substitution at a tetracoordinate sulfonyl sulfur atom is mechanistically complex compared to substitution at an sp³-hybridized carbon. The primary debate centers on whether the reaction proceeds through a synchronous, concerted S_N2-type mechanism or a stepwise addition-elimination (A-E) pathway.

The S_N2 mechanism involves a single transition state where the nucleophile attacks the sulfur atom as the leaving group departs simultaneously. This pathway is analogous to the classic S_N2 reaction at carbon, proceeding with an inversion of configuration at the sulfur center.

The addition-elimination (A-E) mechanism involves two steps. First, the nucleophile adds to the electrophilic sulfur atom, breaking the S=O π-bond and forming a pentacoordinate, trigonal bipyramidal intermediate (a sulfurane). In the second step, the leaving group is expelled, and the S=O double bond is reformed. This pathway can proceed with either retention or inversion of configuration, depending on the lifetime and structure of the intermediate.

For sulfonate esters like nitrophenyl phenylmethanesulfonate, the reaction with strong nucleophiles such as phenolates and amides is generally considered to proceed via a pathway that is more S_N2-like. The presence of two strongly electron-withdrawing oxygen atoms on the sulfonyl group makes the formation of a stable pentacoordinate intermediate less favorable than in related sulfur systems (e.g., sulfenyl sulfur). The reaction is characterized by a high degree of bond breaking of the sulfur-leaving group bond in the transition state. The excellent leaving group ability of the nitrophenolate anion, stabilized by the electron-withdrawing nitro group, facilitates this process, favoring a direct displacement mechanism.

Reactivity with Trivalent Phosphorus Compounds, Involving Sulfenes

The reaction of α-hydrogensulfonyl compounds with a base can lead to the formation of highly reactive intermediates known as sulfenes (R₂C=SO₂). These species are electrophilic and can be trapped by various reagents. Research has shown that nitrophenyl phenylmethanesulfonates can act as precursors for sulfenes under basic conditions.

A key study demonstrated that the reaction of 2,4-dinitrophenyl phenylmethanesulfonate with a mixture of triethylamine (B128534) (a base) and triphenylphosphine (B44618) (a trivalent phosphorus compound) yields a benzyltriphenylphosphonium (B107652) salt in high yield (87%). cdnsciencepub.com This outcome is explained by a mechanism involving the initial formation of phenylsulfene (PhCH=SO₂). The triethylamine abstracts the acidic α-proton from the phenylmethanesulfonyl moiety to generate the sulfene via an elimination-addition (E1cB) mechanism, with the dinitrophenolate acting as the leaving group.

The highly reactive sulfene is then intercepted by the nucleophilic triphenylphosphine. This is followed by the loss of sulfur dioxide (SO₂) to form a phosphonium (B103445) ylide, which is subsequently protonated to give the final benzyltriphenylphosphonium salt. This reaction represents one of the first documented examples of a sulfene reacting with a trivalent phosphorus compound. cdnsciencepub.com The high yield obtained using the dinitrophenyl ester, compared to using phenylmethanesulfonyl chloride (32% yield), highlights the efficacy of the nitrophenolate as a leaving group in promoting sulfene formation. cdnsciencepub.com

Investigations into Electron Transfer and Nucleophilic Aromatic Substitution Pathways

When considering the reaction of a nucleophile with this compound, there are two primary sites of potential attack: the electrophilic sulfonyl sulfur atom and the electron-deficient aromatic ring of the nitrophenyl group.

The latter pathway would constitute a Nucleophilic Aromatic Substitution (S_NAr) reaction. S_NAr mechanisms are plausible for aromatic rings bearing strong electron-withdrawing groups, such as nitro groups, which are positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.gov In this compound, the nitro group is meta to the sulfonate leaving group. While it still activates the ring toward nucleophilic attack to some degree, it cannot provide the direct resonance stabilization of the intermediate carbanion that an ortho or para substituent can. Consequently, nucleophilic attack at the aromatic ring is significantly less favorable than attack at the highly electrophilic sulfonyl sulfur. The experimental evidence from SuPhenEx chemistry, which shows exclusive formation of products from substitution at sulfur, confirms that the S_NAr pathway is not a competing reaction channel under these conditions. acs.orgacs.org

Another potential, though less common, pathway involves electron transfer (ET). Photoinduced intramolecular electron transfer has been observed in related systems, such as p-nitrobenzyl sulfonate esters. rsc.org In these cases, photoexcitation of an appended aromatic moiety (like pyrene) leads to electron transfer to the p-nitrobenzyl group, inducing cleavage of the C-O bond. rsc.org For the reactions of this compound with nucleophiles like phenolates or amines under thermal conditions, a single-electron transfer (SET) mechanism is mechanistically possible but is not considered the primary pathway. The observed high yields and clean, rapid conversions are more characteristic of a two-electron polar nucleophilic substitution mechanism at the sulfur center.

Evidence for Radical Anion Intermediacy in Nitrobenzenesulfonate Transformations

Nitroaromatic compounds are well-known electron acceptors, and their one-electron reduction to form radical anions is a well-documented phenomenon. wikipedia.orgnih.gov This process is often facilitated by reaction with nucleophiles that can also act as single-electron donors, or through electrochemical methods. The resulting nitroaromatic radical anion is a paramagnetic species, making Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy the primary tool for its direct detection and characterization.

While direct EPR/ESR studies specifically on this compound are not extensively reported in the readily available literature, the general principles of nitroaromatic radical anion formation provide a strong basis for postulating its involvement. The reaction of a suitable nucleophile with the this compound could initiate a SET, generating the this compound radical anion and a corresponding radical from the nucleophile.

The fate of this radical anion can vary. It may undergo fragmentation, where the carbon-oxygen or sulfur-oxygen bond cleaves, or it could participate in further electron transfer processes. The likelihood of a SET mechanism is influenced by several factors, including the reduction potential of the nitroaromatic compound, the oxidation potential of the nucleophile, and the solvent polarity.

Hypothetical Reaction Pathway Involving a Radical Anion:

| Step | Description |

| 1. Initiation | A single electron is transferred from a donor (e.g., a potent nucleophile) to the this compound, forming a radical anion. |

| 2. Fragmentation | The radical anion undergoes cleavage of the sulfonate ester bond (C-O or S-O bond scission). |

| 3. Propagation/Termination | The resulting fragments can react further, potentially leading to the final substitution products through a chain reaction or other radical-based processes. |

It is important to note that the SET pathway often competes with the more traditional polar nucleophilic aromatic substitution (SNAr) mechanism. The dominant pathway is dictated by the specific reaction conditions and the nature of the reactants.

Formation and Significance of Meisenheimer Complexes in Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for electron-deficient aromatic compounds like this compound. A hallmark of the SNAr mechanism is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

The formation of a Meisenheimer complex involves the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. In the case of this compound, a nucleophile would attack the carbon atom bearing the phenylmethanesulfonate leaving group. This addition step temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl anion intermediate. The negative charge of this intermediate is delocalized across the ring and, crucially, onto the electron-withdrawing nitro group, which provides significant stabilization. masterorganicchemistry.com

The presence of the nitro group in the meta position in this compound provides less resonance stabilization for the negative charge compared to ortho and para isomers. In ortho and para substituted compounds, the negative charge can be directly delocalized onto the nitro group through resonance structures involving a quinoidal form. This direct delocalization is not possible for the meta isomer. However, the strong inductive electron-withdrawing effect of the meta-nitro group still significantly stabilizes the Meisenheimer complex, making its formation feasible.

The formation of Meisenheimer complexes can often be detected and characterized by spectroscopic methods, such as NMR and UV-Vis spectroscopy. These complexes are often highly colored, which can provide visual evidence of their formation. wikipedia.org Kinetic studies of the substitution reaction can also provide evidence for the existence of a two-step mechanism involving a Meisenheimer intermediate. For instance, in some cases, the rate-determining step can be either the formation of the complex or its subsequent decomposition to products with the expulsion of the leaving group. hud.ac.uk

General Steps in SNAr via a Meisenheimer Complex:

| Step | Description |

| 1. Nucleophilic Attack | The nucleophile adds to the carbon atom attached to the leaving group, forming the Meisenheimer complex. This step is typically reversible. |

| 2. Leaving Group Departure | The leaving group (phenylmethanesulfonate) is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substitution product. |

Applications of Nitrophenyl Phenylmethanesulfonates in Organic Transformations

Role as Reagents in Advanced Organic Synthesis for Complex Molecule Construction

In the realm of advanced organic synthesis, where the efficient construction of complex molecular architectures is paramount, 3-Nitrophenyl phenylmethanesulfonate (B8461500) serves as a key reagent. Its utility stems from its ability to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The sulfonate ester acts as an excellent electrophile, allowing for the introduction of the phenylmethanesulfonyl group or, more commonly, for the displacement of the 3-nitrophenoxysulfonyl group by a variety of nucleophiles.

The presence of the nitro group at the meta-position of the phenoxy leaving group plays a crucial role in activating the sulfonate ester towards nucleophilic attack. This electronic modification enhances the stability of the resulting 3-nitrophenolate anion, making it a better leaving group compared to an unsubstituted phenolate (B1203915). This heightened reactivity allows for milder reaction conditions and broader substrate scope in the synthesis of intricate molecules.

Table 1: Representative Nucleophilic Substitution Reactions Utilizing Activated Sulfonate Esters

| Nucleophile | Product Type | General Reaction |

| R-O⁻ | Ether | R-O⁻ + PhSO₂O-Ar(NO₂) → R-O-Ph + Ar(NO₂)SO₃⁻ |

| R-NH₂ | Amine | R-NH₂ + PhSO₂O-Ar(NO₂) → R-NH-Ph + Ar(NO₂)SO₃⁻ |

| R-S⁻ | Thioether | R-S⁻ + PhSO₂O-Ar(NO₂) → R-S-Ph + Ar(NO₂)SO₃⁻ |

| R-C≡C⁻ | Alkyne | R-C≡C⁻ + PhSO₂O-Ar(NO₂) → R-C≡C-Ph + Ar(NO₂)SO₃⁻ |

Note: This table represents generalized reactions for activated sulfonate esters, with "Ar(NO₂)" denoting a nitro-substituted aromatic ring like the 3-nitrophenyl group.

Contribution to Advanced S(VI) Exchange Chemistry

The field of "click chemistry" has revolutionized the way chemists assemble molecules, emphasizing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. A key development in this area is Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, which relies on the robust and reliable reactivity of sulfonyl fluorides and related compounds. nih.govrsc.org While sulfonyl fluorides are the archetypal SuFEx reagents, activated sulfonate esters like 3-nitrophenyl phenylmethanesulfonate can participate in analogous sulfur-phenolate exchange reactions, contributing to the expansion of this powerful chemical toolbox.

SuFEx chemistry traditionally involves the exchange of a fluoride ion for a nucleophile. However, the development of fluorine-free alternatives is of significant interest. This compound can be employed in such methodologies, where the 3-nitrophenolate acts as the leaving group instead of fluoride. This approach broadens the scope of "click-like" reactions, providing alternative pathways for the formation of strong covalent linkages under mild conditions. The reliability and efficiency of these exchange reactions make them suitable for applications in materials science, drug discovery, and bioconjugation.

The synthesis of sulfonamides, a crucial functional group in many pharmaceuticals, can be efficiently achieved using this compound. eurjchem.com The reaction with primary or secondary amines proceeds readily due to the activated nature of the sulfonate ester. The 3-nitrophenolate is an excellent leaving group, facilitating the formation of the sulfonamide bond under relatively mild conditions. This method offers an advantage over traditional syntheses that often require harsh reagents or produce undesirable byproducts.

Table 2: Comparison of Leaving Groups in Sulfonamide Synthesis

| Leaving Group | Relative Reactivity | Typical Reaction Conditions |

| Chloride (from sulfonyl chloride) | High | Often requires a base to neutralize HCl byproduct |

| Fluoride (from sulfonyl fluoride) | Moderate to High | Requires specific catalysts for activation |

| 3-Nitrophenolate | High | Generally mild, base-promoted |

| Phenolate | Low | Requires harsher conditions |

Utilization in Functional Group Interconversions and Protective Strategies

Beyond its role in constructing molecular backbones, this compound is a valuable tool for functional group interconversions and as a protecting group strategy. The sulfonate ester moiety can be readily introduced and subsequently removed or transformed, providing synthetic flexibility.

The 3-nitrophenoxysulfonyl group is an excellent leaving group, a property that is exploited in a wide array of nucleophilic substitution and elimination reactions. libretexts.orgmasterorganicchemistry.com Its ability to depart as a stable, resonance-stabilized anion drives these reactions to completion. libretexts.org The reactivity of the sulfonate ester can be tuned by the electronic nature of the substituents on the aromatic ring; the presence of the electron-withdrawing nitro group significantly enhances its leaving group ability compared to unsubstituted or electron-donating group-substituted analogues. acs.orgresearchgate.net

Table 3: Factors Influencing Leaving Group Ability

| Factor | Effect on Leaving Group Ability | Example |

| Basicity of the Leaving Group | Weaker bases are better leaving groups. libretexts.org | I⁻ > Br⁻ > Cl⁻ > F⁻ |

| Resonance Stabilization | Resonance delocalization of the negative charge enhances stability. libretexts.org | Tosylate, Mesylate, 3-Nitrophenolate |

| Electronegativity | More electronegative atoms can better stabilize a negative charge. libretexts.org | F⁻ > OH⁻ > NH₂⁻ > CH₃⁻ |

| Polarizability | Larger, more polarizable atoms are often better leaving groups. | I⁻ > Br⁻ > Cl⁻ > F⁻ |

Table 4: Common Cleavage Methods for Sulfonate Esters

| Method | Reagents | Comments |

| Reductive Cleavage | LiAlH₄, SmI₂, Low-valent titanium reagents thieme-connect.com | Effective for removing the entire sulfonyl group. |

| Nucleophilic Displacement | Strong nucleophiles (e.g., thiols, halides) | The sulfonate acts as a leaving group. |

| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH) | Can be harsh and may affect other functional groups. |

| Acidic Hydrolysis | Strong acids (e.g., H₂SO₄, HCl) | Generally requires elevated temperatures. |

Computational and Theoretical Studies on Nitrophenyl Phenylmethanesulfonates

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of organic reactions. semanticscholar.orgresearchgate.netnih.gov By approximating the electron density of a molecule, DFT can accurately calculate its electronic structure and energy, making it possible to map out the entire course of a chemical reaction. This approach is instrumental in distinguishing between different possible reaction pathways, such as concerted and stepwise mechanisms. acs.org

For reactions involving nitrophenyl phenylmethanesulfonates, such as nucleophilic aromatic substitution or hydrolysis, DFT calculations can model the interaction between the sulfonate ester and a nucleophile. Researchers can compute the geometries and energies of the reactants, transition states, intermediates, and products along the reaction coordinate.

A key application of DFT is the ability to distinguish between a concerted mechanism, where bond-forming and bond-breaking occur in a single step, and a stepwise mechanism, which involves the formation of a stable intermediate. semanticscholar.orgacs.org For example, in the alkaline hydrolysis of aryl sulfonate esters, a reaction analogous to what 3-nitrophenyl phenylmethanesulfonate (B8461500) would undergo, DFT has been used to investigate whether the reaction proceeds through a single transition state (concerted) or via a pentacoordinate sulfur intermediate (stepwise). acs.org By calculating the potential energy surface, researchers can determine if a proposed intermediate corresponds to a true energy minimum. In a detailed computational study on the hydrolysis of a series of aryl benzenesulfonates, including the 3-nitrophenyl derivative, DFT calculations found no evidence for a thermodynamically stable pentavalent intermediate, suggesting the reaction follows a concerted pathway. acs.org

Quantum Chemical Calculations (e.g., ZINDO Molecular Orbital Method) in Mechanistic Analysis

Quantum chemical calculations encompass a range of methods used to study molecular structure and reactivity. While older semi-empirical methods like ZINDO (Zerner's Intermediate Neglect of Differential Overlap) were historically used for larger molecules to study electronic spectra, modern studies predominantly rely on more accurate ab initio and DFT methods for mechanistic analysis. nih.gov These methods solve the Schrödinger equation (or a simplified form) to provide detailed electronic information.

In the context of mechanistic analysis for compounds like 3-nitrophenyl phenylmethanesulfonate, quantum chemical calculations are used to:

Analyze Molecular Orbitals: The Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key application. For a reaction like nucleophilic attack on the sulfonate ester, the LUMO of the ester and the HOMO of the nucleophile are of primary interest. The energy and spatial distribution of the LUMO on the sulfonate ester can indicate the most likely site of attack. The nitro group, being strongly electron-withdrawing, significantly lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack.

Calculate Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. smf.mx In a nitrophenyl phenylmethanesulfonate, the sulfur atom of the sulfonyl group is highly electrophilic (possesses a significant positive partial charge) due to the attached oxygen and nitrophenyl groups, making it the primary target for nucleophiles.

Model Transition States: High-level quantum calculations are crucial for accurately determining the geometry and energy of the transition state, which is the highest energy point on the minimum energy reaction path. The structure of the transition state provides a snapshot of the bond-making and bond-breaking processes and is fundamental to understanding the reaction mechanism. acs.org

Determination and Interpretation of Kinetic and Thermodynamic Parameters

Computational chemistry is a powerful tool for quantifying the kinetic and thermodynamic parameters that govern a chemical reaction. smf.mx By calculating the energies of stationary points (reactants, transition states, intermediates, and products) on the potential energy surface, key parameters can be derived.

Kinetic Parameters: The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is the energy barrier that must be overcome for a reaction to occur. It is calculated as the energy difference between the transition state and the reactants. A higher activation energy corresponds to a slower reaction rate. This parameter is crucial for predicting how fast a reaction will proceed under given conditions.

In a computational study of the alkaline hydrolysis of aryl benzenesulfonates, the potential energy surfaces for the reaction of various substituted compounds with hydroxide (B78521) were calculated. The data for 3-nitrophenyl benzenesulfonate (B1194179), a close analog of this compound, can be used for illustration. The study computed the relative energies of the reactant complex, transition state, and product complex.

Table 1: Calculated Relative Energies for the Hydrolysis of 3-Nitrophenyl Benzenesulfonate Energies are in kcal/mol, relative to the reactant complex.

| Species | Relative Energy (kcal/mol) |

| Reactant Complex | 0.0 |

| Transition State | +19.6 |

| Product Complex | -27.5 |

This interactive table is based on data for 3-nitrophenyl benzenesulfonate from a detailed computational study on the alkaline hydrolysis of sulfonate esters. acs.org

These calculated values indicate that the reaction has a significant activation energy barrier of 19.6 kcal/mol and is thermodynamically favorable, with the products being 27.5 kcal/mol more stable than the reactants. acs.org Such data allows for direct comparison of reactivity across a series of related compounds.

Establishment of Structure-Reactivity Relationships and Substituent Effects on Reaction Pathways

One of the most significant contributions of computational studies is the ability to systematically investigate structure-reactivity relationships. By modifying substituents on a parent molecule and calculating the resulting changes in reaction barriers and thermodynamics, a quantitative understanding of electronic and steric effects can be developed. nih.govnih.gov

For nitrophenyl phenylmethanesulfonates, the position and nature of substituents on either the phenylmethanesulfonyl or the nitrophenyl ring would profoundly impact reactivity. The nitro group (–NO₂) is a powerful electron-withdrawing group, which plays a crucial role:

Effect on the Leaving Group: When located on the phenoxy leaving group (as in 3-nitrophenyl), the nitro group stabilizes the negative charge that develops on the oxygen atom as the S–O bond breaks. A more stable leaving group leads to a faster reaction. This is often quantified using the pKa of the corresponding phenol (B47542); a lower pKa indicates a better leaving group.

Hammett and Brønsted Correlations: Computational studies can be used to generate data that complements experimental linear free-energy relationships like the Hammett and Brønsted plots. acs.org The Hammett equation relates reaction rates to the electronic properties (σ constants) of substituents. A computational study on the hydrolysis of aryl benzenesulfonates showed a strong correlation between the reaction rate and the nature of the substituent on the leaving group, confirming that electron-withdrawing groups accelerate the reaction. acs.org The calculated activation energies can be plotted against experimental parameters to validate the computational model and provide deeper mechanistic insight.

By comparing the calculated activation energy for the hydrolysis of 3-nitrophenyl benzenesulfonate (+19.6 kcal/mol) with that of an analog with an electron-donating group like 3,4-dimethylphenyl benzenesulfonate (+23.6 kcal/mol), the significant effect of the nitro group in lowering the reaction barrier and increasing the reaction rate is clearly demonstrated computationally. acs.org

Research on Derivatives and Analogues of Nitrophenyl Phenylmethanesulfonates

Systematic Studies of Nitro-Substituted Phenylmethanesulfonate (B8461500) Isomers (e.g., p-nitrophenyl phenylmethanesulfonate, 2,4-dinitrophenyl phenylmethanesulfonate)

Research into nitro-substituted phenylmethanesulfonates has largely focused on isomers where the nitro group is in a position to exert a significant electronic influence on the molecule's reactivity, such as the para (p-) and 2,4-dinitro substituted analogues. These compounds serve as valuable models for elucidating reaction mechanisms, particularly in nucleophilic substitution and elimination reactions.

p-Nitrophenyl Phenylmethanesulfonate : This isomer is a key substrate in studies of hydrolysis and aminolysis. The para-nitro group is a strong electron-withdrawing group, which significantly impacts the electronic environment of the sulfonate ester. This electronic effect makes the phenoxy group a better leaving group, thereby accelerating the rates of nucleophilic attack at the sulfur atom. Evidence from studies on the alkaline hydrolysis of aryl phenylmethanesulfonates suggests that the reaction can proceed through an E1cB mechanism involving a sulfene (B1252967) intermediate. researchgate.net For esters with good leaving groups like p-nitrophenoxide, the hydrolysis is often characterized by general base catalysis. researchgate.net

2,4-Dinitrophenyl Phenylmethanesulfonate : The introduction of a second nitro group, as in the 2,4-dinitrophenyl analogue, further enhances the electron-withdrawing nature of the aryl ring. This makes the 2,4-dinitrophenoxy group an even better leaving group than the p-nitrophenoxy group. Consequently, 2,4-dinitrophenyl phenylmethanesulfonate is expected to be highly reactive towards nucleophiles. The synthesis of related compounds, such as 2,4-dinitrophenyl-4'-phenylbenzenesulfonates, has been optimized, highlighting the importance of these derivatives in mechanistic and synthetic studies.

While direct studies on 3-nitrophenyl phenylmethanesulfonate are limited in publicly available literature, its reactivity can be inferred to be intermediate between the unsubstituted phenyl phenylmethanesulfonate and the more reactive p-nitro and 2,4-dinitro isomers. The meta-position of the nitro group in the 3-nitro isomer exerts a weaker electron-withdrawing inductive effect and no resonance effect compared to the para- and ortho-positions.

Table 1: Comparison of Nitro-Substituted Phenyl Sulfonate Esters

| Compound | Position of Nitro Group(s) | Expected Relative Reactivity | Key Features |

|---|---|---|---|

| p-Nitrophenyl phenylmethanesulfonate | para | High | Strong electron-withdrawing effect, good leaving group. |

| 2,4-Dinitrophenyl phenylmethanesulfonate | ortho, para | Very High | Very strong electron-withdrawing effect, excellent leaving group. |

Comparative Reactivity and Mechanistic Differences Across Substituted Phenylmethanesulfonates

The position of the nitro substituent on the phenyl ring of phenylmethanesulfonate esters dramatically influences their reactivity and the operative reaction mechanism. The primary factor is the electronic effect of the nitro group, which stabilizes the leaving phenoxide anion.

The reactivity of these esters in nucleophilic substitution reactions generally follows the order: 2,4-dinitro > p-nitro > m-nitro > unsubstituted. This trend is directly related to the pKa of the corresponding phenols, as a lower pKa indicates a more stable phenoxide anion and thus a better leaving group.

Mechanistically, the hydrolysis of aryl phenylmethanesulfonates can proceed through different pathways. For esters with poor leaving groups, a specific base-catalyzed hydrolysis may occur. However, for esters with good leaving groups, such as those with nitro substituents, an E1cB (Elimination Unimolecular conjugate Base) mechanism involving the formation of a highly reactive sulfene intermediate is often proposed. researchgate.net This pathway is favored by the increased acidity of the α-protons on the methylene (B1212753) bridge, facilitated by the electron-withdrawing sulfonyl group.

The hydroxide (B78521) rate constant for the hydrolysis of the 4-nitrophenyl ester is significantly larger—by a factor of about 1000—than that for the corresponding benzenesulfonates and methanesulfonates, further underscoring the role of the leaving group in facilitating the reaction. researchgate.net

Development and Application of Related Sulfonate Esters as Mechanistic Probes and Synthetic Intermediates

Sulfonate esters are widely utilized in organic chemistry as versatile tools for both mechanistic studies and synthetic applications due to their excellent leaving group ability.

As Mechanistic Probes:

Substituted aryl sulfonate esters are frequently employed as probes to investigate the mechanisms of nucleophilic substitution and elimination reactions. By systematically varying the substituents on the aryl rings of both the sulfonyl and the phenoxy moieties, chemists can finely tune the electronic properties of the substrate and the leaving group. This allows for the detailed study of structure-reactivity relationships, such as those elucidated through Hammett and Brønsted plots.

For example, the study of the solvolysis of various substituted sulfonate esters has been instrumental in developing and refining linear free-energy relationships. These studies help in quantifying the sensitivity of a reaction to electronic effects, solvent nucleophilicity, and solvent ionizing power. The distinct reactivity patterns observed for different isomers, such as the nitro-substituted phenylmethanesulfonates, provide valuable data for testing and validating mechanistic hypotheses.

As Synthetic Intermediates:

The utility of sulfonate esters as synthetic intermediates stems from their capacity to convert a poorly reactive hydroxyl group into an excellent leaving group. periodicchemistry.comyoutube.com This transformation is crucial in a wide array of synthetic transformations. Common sulfonate esters used for this purpose include tosylates, mesylates, and triflates.

The general process involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. The resulting sulfonate ester can then readily undergo nucleophilic substitution (SN2) or elimination (E1/E2) reactions. The choice of sulfonate ester can influence the outcome of the reaction, with more reactive leaving groups like triflates being used for less reactive substrates.

In the context of nitro-substituted phenylmethanesulfonates, the sulfonate moiety can act as a leaving group in reactions where a nucleophile attacks the methylene carbon. However, the more common reaction pathway, especially with strong bases, involves nucleophilic attack at the sulfur atom, leading to the cleavage of the S-O bond.

The development of new sulfonate esters with tailored properties continues to be an active area of research, with applications ranging from the synthesis of complex natural products to the development of new materials and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Nitrophenyl phenylmethanesulfonate, and what analytical techniques are essential for confirming its structure?

- Answer : The compound is typically synthesized via esterification reactions, such as coupling 3-nitrophenol with phenylmethanesulfonyl chloride under basic conditions. Key analytical techniques for structural confirmation include H NMR and C NMR to verify aromatic proton environments and sulfonate ester linkages, IR spectroscopy to identify sulfonate (S=O) stretches (~1350–1200 cm), and GC-MS or HRMS for molecular weight validation. Impurity profiling may require HPLC with UV detection at ~270 nm (nitrophenyl absorption) .

Q. How can researchers ensure the purity of this compound, and which spectroscopic methods are most effective for detecting common impurities?

- Answer : Purity is assessed via HPLC with a reverse-phase C18 column and gradient elution (e.g., acetonitrile/water) to separate unreacted 3-nitrophenol or sulfonic acid byproducts. Titration methods (e.g., acid-base titration for residual sulfonyl chloride) and UV-Vis spectroscopy (quantifying nitrophenol at λ = 400 nm in alkaline conditions) are also effective. For trace impurities, GC-MS coupled with spiked calibration standards can detect volatile degradation products .

Q. What are the critical storage conditions for this compound to prevent hydrolysis or thermal decomposition?

- Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Hydrolysis risks increase in humid environments; silica gel desiccants are recommended. Stability studies suggest avoiding prolonged exposure to temperatures >30°C, as the nitro group may catalyze sulfonate ester degradation .

Advanced Research Questions

Q. What strategies can be employed to optimize the low-yield final step in the synthesis of this compound?

- Answer : Yield improvements often involve solvent optimization (e.g., switching from THF to dichloromethane to reduce polarity-driven side reactions) and catalyst screening (e.g., DMAP for nucleophilic catalysis). Reaction kinetics studies using in situ FTIR or Raman spectroscopy can identify rate-limiting steps, while DoE (Design of Experiments) frameworks help balance temperature, stoichiometry, and mixing efficiency .

Q. How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions compared to other aryl sulfonates?

- Answer : The electron-withdrawing nitro group at the meta position enhances the electrophilicity of the sulfonate ester, accelerating SN2 reactions with nucleophiles (e.g., amines, alkoxides). Comparative studies with non-nitrated analogs (e.g., phenylmethanesulfonate) show a 2–3x rate increase, confirmed via kinetic isotopic effect (KIE) measurements and DFT calculations .

Q. What advanced methodologies are recommended for quantifying trace impurities such as 3-Nitrophenol in synthesized batches of this compound?

- Answer : LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column provides high sensitivity for polar impurities like 3-nitrophenol (LOD < 0.01%). Isotope dilution analysis (using deuterated 3-nitrophenol as an internal standard) improves accuracy, while 2D NMR (e.g., HSQC) can resolve overlapping signals in complex mixtures .

Q. How can researchers reconcile discrepancies in reported reaction yields for this compound under varying catalytic conditions?

- Answer : Systematic reaction monitoring (e.g., via inline PAT tools) helps identify variables like moisture content or catalyst deactivation. Controlled hydrolysis experiments can quantify competing degradation pathways, while cheminformatics models (e.g., QSAR) correlate yield trends with solvent polarity or catalyst loading .

Methodological Notes

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for sulfonate esters to validate NMR/IR peaks .

- Safety Protocols : Handle nitroaromatic intermediates under fume hoods due to potential mutagenicity. Use PPE and waste protocols compliant with RCRA guidelines for nitrophenol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.